4-tert-Butoxystyrene

Catalog No.
S1941351
CAS No.
95418-58-9
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Butoxystyrene

CAS Number

95418-58-9

Product Name

4-tert-Butoxystyrene

IUPAC Name

1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3

InChI Key

GRFNSWBVXHLTCI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1=CC=C(C=C1)C=C

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C=C

Application in Polymer Science

Summary of the Application: 4-tert-Butoxystyrene is used in the synthesis of block copolymers . These block copolymers are macromolecules composed of linear arrangements of chemically different polymeric chains (blocks) . They give rise to a rich variety of well-defined self-assembled structures both in bulk and selective solvents . These self-assembled structures are the basis for applications ranging from thermoplastic elastomers to information storage, drug delivery, and photonic materials .

Methods of Application or Experimental Procedures: The synthesis of block copolymers using 4-tert-Butoxystyrene is typically achieved through anionic polymerization . This technique has emerged as the most reliable and versatile tool for the synthesis of model polymers having controlled architectures, microstructure and molecular weights, narrow molecular weight distributions, and chemical and compositional homogeneity .

Results or Outcomes: The use of 4-tert-Butoxystyrene in the synthesis of block copolymers has led to the creation of materials with a wide range of applications. For example, these materials play a central role in contemporary macromolecular science covering the full spectrum of polymer chemistry, polymer physics, and applications .

Application in Microphase Separation

Summary of the Application: 4-tert-Butoxystyrene is used in the study of microphase-separated structures . The morphological change of poly (4-tert-butylstyrene-block-4-tert-butoxystyrene)s (BO) upon hydrolysis reaction was investigated .

Methods of Application or Experimental Procedures: The study was conducted using transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) . Poly (4-tert-butoxystyrene) (O) can be converted into poly (4-hydroxystyrene) (H) through hydrolysis reaction .

Results or Outcomes: The study found that no microphase-separated structure is observed for nonhydrolyzed samples, while all hydrolyzed ones exhibit predominantly lamellar structures with a small portion of cylindrical one . These results indicate that the repulsive force between blocks becomes stronger upon hydrolysis reaction .

Application in Photolysis-Induced Micellization

Summary of the Application: 4-tert-Butoxystyrene is used in the study of photolysis-induced micellization . The PBSt-b-PSt diblock copolymer shows no self-assembly in dichloromethane since the PBSt and PSt blocks are solvophilic to it .

Methods of Application or Experimental Procedures: The study was conducted using a PBSt-b-PSt diblock copolymer .

Results or Outcomes: The study found that the PBSt-b-PSt diblock copolymer shows no self-assembly in dichloromethane since the PBSt and PSt blocks are solvophilic to it .

Application in Hydrolysis Reaction

Summary of the Application: 4-tert-Butoxystyrene is used in the study of hydrolysis reactions . Poly (4-tert-butoxystyrene) (O) can be converted into poly (4-hydroxystyrene) (H) through hydrolysis reaction .

Methods of Application or Experimental Procedures: The study was conducted using transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) . Four BOs having number-average molecular weight, Mn, from 38K to 148K were synthesized, and copolymers with various conversion rates of O into H, fH s, were prepared .

Application in Surfactant Preparation

Summary of the Application: 4-tert-Butoxystyrene is used in the preparation of a new surfactant composed of hexane-soluble poly(4-tert-butoxystyrene) (P t BSt) . P t BSt is an important photosensitive polymer in photoresists and has the potential to produce a variety of polystyrene derivatives via its hydrolysis to poly(4-vinylphenol) .

Methods of Application or Experimental Procedures: The study was conducted using a new surfactant composed of hexane-soluble poly(4-tert-butoxystyrene) (P t BSt) .

Results or Outcomes: The study found that P t BSt is an important photosensitive polymer in photoresists and has the potential to produce a variety of polystyrene derivatives via its hydrolysis to poly(4-vinylphenol) .

4-tert-Butoxystyrene is a functionalized derivative of styrene, characterized by the presence of a tert-butoxy group at the para position of the vinyl aromatic ring. Its molecular formula is C₁₂H₁₆O, with a molecular weight of 176.25 g/mol. The compound appears as a colorless to almost colorless liquid and has notable physical properties, including a boiling point of approximately 256.8 °C and a melting point of -38 °C . The presence of the bulky tert-butyl group imparts unique steric and electronic properties, enabling various

4-tert-Butoxystyrene is versatile in its reactivity. Key reactions include:

  • Cationic Polymerization: This compound can undergo cationic polymerization initiated by hydrogen iodide/zinc iodide, yielding well-defined living polymers at temperatures up to +25 °C in solvents like toluene or methylene chloride.
  • Anionic Polymerization: It can also participate in anionic polymerization processes, which are essential for synthesizing block copolymers with tailored properties.
  • Hydrolysis: Treatment with acids can hydrolyze 4-tert-Butoxystyrene to produce poly(4-vinylphenol), which is useful in applications such as photoresists and adhesives .

The synthesis of 4-tert-Butoxystyrene typically involves several steps:

  • Starting Materials: The process begins with 4-bromostyrene and tert-butyl peroxybenzoate as key reactants.
  • Reaction Setup: A three-necked round-bottom flask is used, equipped with a dropping funnel, thermometer, and nitrogen inlet.
  • Reaction Conditions: Magnesium turnings are added to tetrahydrofuran (THF) to create a Grignard reagent. A solution of 4-bromostyrene is added dropwise while maintaining controlled temperatures.
  • Post-Reaction Processing: After completion, the mixture undergoes several washings and fractional distillation to purify the product .

4-tert-Butoxystyrene finds extensive applications in materials science:

  • Polymer Synthesis: It serves as a monomer for producing poly(4-tert-butoxystyrene) and other living polymers that exhibit unique surfactant properties .
  • Nanostructured Materials: The compound is crucial in creating block copolymers that exhibit self-assembled morphologies suitable for nanotechnology applications.
  • Photoresists and Adhesives: Hydrolyzed forms are employed in photoresist formulations and epoxy-curing agents due to their favorable thermal and mechanical properties .

Research indicates that 4-tert-Butoxystyrene can influence the microphase-separated structures within polymer blends. Studies utilizing transmission electron microscopy and small-angle X-ray scattering have shown that hydrolysis leads to distinct lamellar structures in copolymers, which are not observed in non-hydrolyzed samples. This highlights the compound's role in tailoring material properties through controlled chemical modifications.

Several compounds share structural similarities with 4-tert-Butoxystyrene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-MethoxystyreneContains a methoxy group instead of tert-butoxyExhibits different solubility and reactivity
Poly(4-vinylphenol)Resulting from hydrolysis of 4-tert-ButoxystyreneWidely used in photoresist applications
Poly(tert-butyl acrylate)Similar bulky alkyl substituent but different backboneDifferent polymerization characteristics
4-Styrenesulfonic acidContains a sulfonic acid groupHighly polar; used in ion exchange applications
StyreneParent compound without substituentsBasic building block for various polymers

The uniqueness of 4-tert-Butoxystyrene lies in its balance between steric hindrance from the tert-butyl group and its ability to participate in diverse polymerization reactions, making it particularly valuable for advanced material synthesis.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-tert-Butoxystyrene

Dates

Modify: 2023-08-16

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